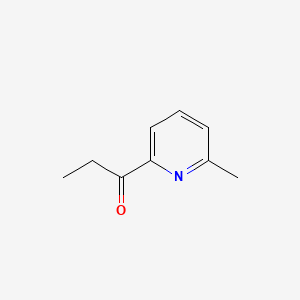

1-(6-Methylpyridin-2-yl)propan-1-one

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-(6-methylpyridin-2-yl)propan-1-one reveals distinct proton environments. The pyridinyl ring protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm), with the methyl group adjacent to the carbonyl resonating as a singlet at δ 2.68 ppm. The methylene protons of the propanone moiety (CH₂) exhibit a triplet near δ 2.1–2.3 ppm due to coupling with the adjacent carbonyl group. ¹³C NMR data corroborate these assignments: the carbonyl carbon resonates at δ 187.6 ppm, while the pyridinyl carbons appear between δ 120–155 ppm.

Table 1: Key ¹H NMR Chemical Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridinyl aromatic protons | 7.5–8.5 | Doublet |

| Methyl group (C-6) | 2.58–2.68 | Singlet |

| Methylene (CH₂) | 2.1–2.3 | Triplet |

特性

IUPAC Name |

1-(6-methylpyridin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTHNNQFYCAGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165126-71-6 | |

| Record name | 1-(6-methylpyridin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic addition of ethylmagnesium bromide to the nitrile group, followed by hydrolysis to yield the ketone. Key steps include:

-

Stage 1 : A suspension of 2-cyano-6-methylpyridine (1.5 g), tert-butyldimethylsilyl chloride (TBDMSCl, 2.22 g), and copper(I) bromide (55 mg) in tetrahydrofuran (THF, 15 mL) is treated with ethylmagnesium bromide (0.86 M in THF, 23.6 mL) at −70°C under argon. TBDMSCl likely stabilizes intermediates by preventing premature hydrolysis, while copper(I) bromide facilitates the Grignard addition.

-

Stage 2 : After stirring at room temperature for 2.5 hours, water is added under ice-cooling, and the mixture is extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and purified via silica gel chromatography (n-hexane/ethyl acetate = 20:1).

Critical Parameters Affecting Yield

-

Temperature Control : The initial −70°C step minimizes side reactions, while room-temperature stirring ensures complete conversion.

-

Catalyst Role : Copper(I) bromide enhances reactivity by coordinating with the nitrile, accelerating the Grignard addition.

-

Solvent Choice : THF’s polarity and low temperature compatibility optimize reagent solubility and reaction kinetics.

Table 1: Optimized Reaction Conditions for Grignard-Mediated Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting Material | 2-Cyano-6-methylpyridine |

| Grignard Reagent | Ethylmagnesium bromide (0.86 M in THF) |

| Catalyst System | CuBr (3.7 mol%), TBDMSCl |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −70°C → 20°C |

| Reaction Time | 2.5 hours |

| Purification | Silica gel chromatography |

| Yield | 66% |

Industrial-Scale Considerations and Process Optimization

Scaling the Grignard method requires addressing:

-

Cost Efficiency : Substituting CuBr with cheaper catalysts (e.g., MnCl2) could reduce expenses but may lower yields.

-

Continuous Flow Systems : Implementing flow chemistry might enhance heat dissipation and reaction control, particularly during exothermic Grignard additions.

-

Waste Management : Recycling THF and recovering magnesium salts are critical for sustainable production.

Spectroscopic Validation and Quality Control

Post-synthesis characterization ensures product integrity:

化学反応の分析

Types of Reactions: 1-(6-Methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

1-(6-Methylpyridin-2-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-(6-Methylpyridin-2-yl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.

類似化合物との比較

Structural Analogs and Similarity Scores

A computational similarity analysis (Tanimoto coefficient ≥0.85) identifies the following structural analogs :

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1,2-Di(pyridin-2-yl)ethan-1-one | 59576-32-8 | 0.96 | Two pyridine rings at 1,2-positions |

| 2-Phenyl-1-(pyridin-2-yl)ethanone | 27049-45-2 | 0.88 | Phenyl substituent instead of methyl |

| 1-(Pyridin-2-yl)butane-1,3-dione | 40614-52-6 | 0.88 | Additional ketone group at C3 |

| 1-(6-Methylpyridin-2-yl)propan-1-one | 165126-71-6 | Reference | Methyl at pyridine C6, propanone at C2 |

Key Insights :

- The presence of a methyl group on the pyridine ring (as in the target compound) reduces steric hindrance compared to bulkier substituents like phenyl groups .

Cathinone Derivatives

4-Fluoromethcathinone (4-FMC, CAS: 72242-40-3), a psychoactive cathinone, shares the propan-1-one backbone but replaces the pyridine ring with a fluorophenyl group and adds a methylamino group at C2. Its structure (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) confers serotonin-norepinephrine reuptake inhibition, unlike the target compound, which lacks the amino group critical for neurotransmitter interactions .

Ibuprofen Hybrids

Compounds like 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one (CAS: N/A) incorporate ibuprofen-like isobutylphenyl groups, enhancing anti-inflammatory activity. The target compound’s pyridine ring may instead facilitate metal coordination or hydrogen bonding in drug design .

Physico-Chemical Properties

Notes:

生物活性

1-(6-Methylpyridin-2-yl)propan-1-one, a compound derived from the pyridine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the reaction of 6-methylpyridine with appropriate carbonyl compounds. The synthesis typically yields high purity, often exceeding 97% .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that this compound has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

2. Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.075 |

| HeLa | 0.069 |

| A549 (lung cancer) | 0.058 |

The low IC50 values indicate a strong potential for this compound as an anticancer agent, particularly due to its ability to inhibit cell growth effectively .

3. Anti-inflammatory Activity

Research has identified that derivatives of this compound possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). This mechanism suggests that this compound could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results demonstrated its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant apoptosis in MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(6-Methylpyridin-2-yl)propan-1-one, and how can purity be validated?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 6-methylpyridine with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., δ ~2.5 ppm for methyl groups, aromatic protons at δ 7.0–8.5 ppm) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for structure solution and SHELXL for refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks. Key parameters include:

- Space group: Typically monoclinic (e.g., P2₁/c).

- R-factor: Aim for <0.05 for high-resolution data.

- Twinning: If observed, apply TWIN/BASF commands in SHELXL .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 150.1.

- UV-Vis : Monitor π→π* transitions in the pyridine moiety (~260–280 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals. The carbonyl carbon’s electrophilicity can be quantified via Fukui indices. Compare with experimental results from reactions with Grignard reagents (e.g., MeMgBr) to validate predictions .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

- Methodological Answer :

- Disorder : Apply PART commands in SHELXL to model split positions, refining occupancy factors.

- Twinning : Use the HKLF5 format in SHELXL and refine twin laws (e.g., twofold rotation about the [100] axis). Validate with the R₁(int) metric (<0.10 acceptable) .

Q. How does substituent positioning on the pyridine ring influence the compound’s electronic properties?

- Methodological Answer : Synthesize derivatives (e.g., 1-(4-Methylpyridin-2-yl)propan-1-one) and compare Hammett σ values via -NMR chemical shifts of the carbonyl group. Electrochemical studies (cyclic voltammetry) can quantify electron-withdrawing/donating effects .

Q. What are the best practices for analyzing degradation products under oxidative conditions?

- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via LC-MS/MS. Use high-resolution mass spectrometry (HRMS) to identify fragments (e.g., pyridine ring oxidation to pyridine-N-oxide, m/z +16). Stability studies should follow ICH Q1A guidelines .

Critical Analysis of Contradictions

- Synthesis Yield Variability : Discrepancies in yields (e.g., 50–70%) may arise from moisture sensitivity of the Lewis acid catalyst. Strict anhydrous conditions are critical .

- Crystallographic Twinning : Some studies report twinning (e.g., ), while others do not. This may reflect differences in crystallization solvents (e.g., ethanol vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。